Benzo[b]thiophene-2-carboxylic acid, 7-cyano-
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Overview
Description
Benzo[b]thiophene-2-carboxylic acid, 7-cyano-: is an organic compound with the molecular formula C10H5NO2S and a molecular weight of 203.22 g/mol . It is a derivative of benzo[b]thiophene, which is a sulfur-containing heterocyclic compound. This compound is characterized by the presence of a cyano group (-CN) at the 7th position and a carboxylic acid group (-COOH) at the 2nd position on the benzo[b]thiophene ring .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzo[b]thiophene-2-carboxylic acid, 7-cyano- typically involves a multi-step process. One common method starts with the coupling of 2-chlorobenzaldehyde and 2-mercaptoacetonitrile . The reaction proceeds through the following steps:
Coupling Reaction: 2-chlorobenzaldehyde reacts with methanethiol substituted with an electron-withdrawing group to form an intermediate.
Cyclization: The intermediate undergoes cyclization to form 2-cyanobenzo[b]thiophene.
Industrial Production Methods: Industrial production methods for Benzo[b]thiophene-2-carboxylic acid, 7-cyano- are similar to laboratory synthesis but are optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the process .
Chemical Reactions Analysis
Types of Reactions: Benzo[b]thiophene-2-carboxylic acid, 7-cyano- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the cyano group to an amine group or the carboxylic acid group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzo[b]thiophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4) .
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted benzo[b]thiophene derivatives.
Scientific Research Applications
Chemistry: Benzo[b]thiophene-2-carboxylic acid, 7-cyano- is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and heterocyclic compounds .
Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties .
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways .
Industry: In the industrial sector, Benzo[b]thiophene-2-carboxylic acid, 7-cyano- is used in the production of advanced materials, including semiconductors and organic light-emitting diodes (OLEDs) .
Mechanism of Action
The mechanism of action of Benzo[b]thiophene-2-carboxylic acid, 7-cyano- involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, leading to various biological effects . For example, derivatives of benzo[b]thiophene-2-carboxamide have been shown to modulate amyloid beta (Aβ42) aggregation, which is relevant in Alzheimer’s disease research .
Comparison with Similar Compounds
- Benzo[b]thiophene-2-carboxylic acid
- Benzo[b]thiophene-3-carboxylic acid
- Benzo[b]thiophene-2-carboxamide
- Benzo[b]thiophene-3-carboxamide
Comparison: Benzo[b]thiophene-2-carboxylic acid, 7-cyano- is unique due to the presence of both a cyano group and a carboxylic acid group on the benzo[b]thiophene ring . This combination of functional groups imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
CAS No. |
550998-64-6 |
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Molecular Formula |
C10H5NO2S |
Molecular Weight |
203.22 g/mol |
IUPAC Name |
7-cyano-1-benzothiophene-2-carboxylic acid |
InChI |
InChI=1S/C10H5NO2S/c11-5-7-3-1-2-6-4-8(10(12)13)14-9(6)7/h1-4H,(H,12,13) |
InChI Key |
HXYAWWBNGDOBNX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)C#N)SC(=C2)C(=O)O |
Origin of Product |
United States |
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